Product packaging for DSG Crosslinker(Cat. No.:CAS No. 79642-50-5)

DSG Crosslinker

Cat. No.: B1670967
CAS No.: 79642-50-5
M. Wt: 326.26 g/mol
InChI Key: LNQHREYHFRFJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Disuccinimidyl Glutarate as a Homobifunctional Amine-Reactive Crosslinker

DSG is classified as a homobifunctional amine-reactive crosslinker. scbt.com This means it possesses two identical reactive groups that specifically target primary amines, which are commonly found on the surface of proteins. scbt.comthermofisher.com The two reactive ends of the DSG molecule are N-hydroxysuccinimide (NHS) esters, situated at either end of a 5-atom (7.7 angstrom) spacer arm. cfplus.czaatbio.comlumiprobe.com This defined spacer length allows for the creation of covalent linkages between amine groups that are within a specific spatial proximity, providing valuable structural information about protein complexes. scbt.comnih.gov The reaction occurs efficiently at a neutral to slightly basic pH range of 7 to 9. cfplus.czthermofisher.com

N-Hydroxysuccinimide (NHS) Ester Chemistry in Bioconjugation

The effectiveness of DSG as a crosslinker is rooted in the chemistry of its N-hydroxysuccinimide (NHS) ester groups. glenresearch.com NHS esters are highly reactive towards primary aliphatic amines. glenresearch.com The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comglenresearch.com This amide bond is a very stable covalent linkage, ensuring the durability of the crosslinked complex. glenresearch.com

While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are significantly less stable and can be easily hydrolyzed or displaced by amines. glenresearch.com This selectivity for primary amines makes NHS ester-based crosslinkers like DSG highly specific for modifying proteins. glenresearch.com The reaction is typically carried out by first dissolving the water-insoluble DSG in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing the target proteins. cfplus.czaatbio.comlumiprobe.com

Overview of Disuccinimidyl Glutarate's Utility Across Biomedical Research Disciplines

The unique properties of DSG have led to its widespread application across various fields of biomedical research. Its ability to permeate cell membranes allows for the crosslinking of intracellular proteins in their native environment. aatbio.comlumiprobe.comsynchem.de

One of the most prominent applications of DSG is in chromatin immunoprecipitation (ChIP) assays. aatbio.comlumiprobe.comsynchem.de In these experiments, DSG is often used in a two-step crosslinking process, first to stabilize protein-protein interactions, followed by formaldehyde (B43269) to crosslink proteins to DNA. glpbio.comcaymanchem.comnih.govnih.gov This approach has been shown to significantly improve the detection of protein-DNA complexes, particularly for transient or weak interactions. glpbio.comnih.govnih.gov

Furthermore, DSG is instrumental in structural biology for probing the three-dimensional structure of proteins and protein complexes. nih.govcaymanchem.com By creating distance constraints between specific amino acid residues, DSG helps in the computational modeling of protein structures. nih.gov It is also used to study protein-protein interactions in various contexts, from identifying binding partners to characterizing the interfaces of protein complexes. nih.govthermofisher.comrsc.org For instance, it has been used to investigate the interactions of antimicrobial peptides and to stabilize α-synuclein tetramers for analysis in the context of Parkinson's disease research. embopress.orgresearchgate.net Additionally, DSG has found use in the development of hydrogels for tissue engineering applications. mdpi.com

Chemical and Physical Properties of Disuccinimidyl Glutarate

PropertyValueSource
Molecular Formula C13H14N2O8 lumiprobe.comcaymanchem.comnih.gov
Molecular Weight 326.26 g/mol lumiprobe.comnih.gov
CAS Number 79642-50-5 aatbio.comlumiprobe.comnih.gov
Appearance Off-white to white solid/powder lumiprobe.comscbt.com
Spacer Arm Length 7.7 Å cfplus.czaatbio.comlumiprobe.comsynchem.de
Solubility Soluble in DMSO and DMF; Partially soluble in water cfplus.czaatbio.comlumiprobe.comcaymanchem.comchemicalbook.com
Reactive Groups N-hydroxysuccinimide (NHS) esters scbt.comaatbio.comlumiprobe.com
Target Functional Groups Primary amines (-NH2) scbt.comcfplus.czglenresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O8 B1670967 DSG Crosslinker CAS No. 79642-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQHREYHFRFJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403242
Record name Di(N-succinimidyl) glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79642-50-5
Record name Disuccinimidyl glutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79642-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(N-succinimidyl) glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Disuccinimidyl Glutarate Crosslinking Reactions

Reaction Mechanism of NHS Esters with Primary Amines

The fundamental reaction of Disuccinimidyl glutarate (DSG) involves the interaction of its N-hydroxysuccinimide (NHS) esters with primary amines. scbt.com This reaction is a cornerstone of bioconjugation techniques. glenresearch.com The process, known as aminolysis, is a nucleophilic acyl substitution.

The reaction is initiated when a primary aliphatic amine, present on molecules such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, attacks the carbonyl carbon of the NHS ester. thermofisher.comglenresearch.com This nucleophilic attack leads to the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide (NHS) moiety is eliminated as a leaving group, resulting in the formation of a stable, covalent amide bond between the target molecule and the glutarate spacer of DSG. thermofisher.comglenresearch.com The released NHS is a weak acid. glenresearch.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester linkages are significantly less stable and can be readily hydrolyzed or displaced by primary amines. glenresearch.com

Kinetics of Amide Bond Formation via Disuccinimidyl Glutarate

The formation of an amide bond through the reaction of Disuccinimidyl glutarate (DSG) with primary amines is a rapid process. scbt.comcfplus.cz The kinetics of this reaction are influenced by several factors, including the concentration of the reactants and the pH of the reaction environment. The reaction is generally efficient, allowing for the creation of stable covalent linkages that are crucial for studying molecular interactions. scbt.com

In a study developing a method for antibody modification, the side chain of a lysine residue in a peptide was first reacted with DSG. This initial reaction prepared a peptide with a tethered succinimidyl ester, which then formed an amide bond with amine groups on the surface of an antibody, resulting in covalent conjugation. acs.org The reaction kinetics allow for rapid and efficient coupling, which is advantageous for constructing complex molecular frameworks. scbt.com

Influence of Reaction Microenvironment on Crosslinking Efficiency

The efficiency of crosslinking reactions involving Disuccinimidyl glutarate (DSG) is highly dependent on the immediate chemical environment. Key factors that modulate the reaction outcome include the pH of the solution, the concentration of the amine-containing molecules, and the hydrolytic stability of the DSG molecule itself.

pH Dependence of Disuccinimidyl Glutarate Reactivity

The reactivity of Disuccinimidyl glutarate (DSG) is significantly influenced by the pH of the reaction buffer. The crosslinking reaction with primary amines is most efficient in the pH range of 7 to 9. covachem.comcfplus.czthermofisher.com This is because the primary amine nucleophile needs to be in its deprotonated state to be reactive. nih.gov

While the optimal pH is neutral to slightly alkaline, studies have shown that crosslinking can still occur at lower pH values. For instance, research using the similar crosslinker disuccinimidyl suberate (B1241622) (DSS) demonstrated that crosslinking of proteins could be achieved even at a pH of 4.0, although with reduced efficiency. acs.orgacs.org At pH 5.0, approximately half the number of crosslinks were identified compared to reactions at pH 7.5. acs.orgacs.org This suggests that while alkaline conditions are favored, DSG can be a useful tool for probing protein structures in slightly acidic environments as well. acs.org However, the rate of hydrolysis of the NHS ester also increases with higher pH, creating a competing reaction that can reduce crosslinking efficiency. thermofisher.comthermofisher.com

Impact of Amine Concentration on Crosslinking Yield

The concentration of the target amine-containing molecules plays a critical role in the yield of the crosslinking reaction. In solutions with higher concentrations of protein or other amine-containing species, the acylation reaction (amide bond formation) is favored over the competing hydrolysis of the NHS ester. thermofisher.com Conversely, in dilute protein solutions, the hydrolysis of DSG becomes more pronounced, leading to lower crosslinking efficiency. thermofisher.com

To counteract the effects of low protein concentration, the reaction can be made more favorable for the amine by adjusting the reaction volume. glenresearch.com For example, reducing the buffer volume can increase the effective concentration of the reactants. glenresearch.com Typically, a 10 to 20 molar excess of the crosslinker to the protein is used to drive the reaction forward, especially when the protein concentration is low. covachem.com

Hydrolysis Considerations and Stability of Disuccinimidyl Glutarate in Aqueous Solutions

A significant factor affecting the efficiency of Disuccinimidyl glutarate (DSG) crosslinking is its stability in aqueous solutions. The NHS esters of DSG are susceptible to hydrolysis, a reaction that competes with the desired aminolysis. nih.govnih.gov The rate of this hydrolysis is dependent on the pH and temperature of the solution.

The half-life of hydrolysis for NHS esters decreases as the pH increases. For example, the half-life can be several hours at pH 7.0 and 0°C, but this can shorten to just minutes at a pH of 8.6 and 4°C. thermofisher.com Because DSG is water-insoluble, it must first be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. cfplus.czthermofisher.com These solvents are often hygroscopic and can absorb moisture, which can further promote the hydrolysis of the DSG. thermofisher.com Therefore, it is crucial to prepare DSG solutions immediately before use and not to store them. thermofisher.com The hydrolysis of the NHS ester can be monitored by measuring the increase in absorbance at 260-280 nm, which corresponds to the release of the NHS byproduct. thermofisher.com

Methodological Applications of Disuccinimidyl Glutarate in Protein Research

Probing Protein-Protein Interactions and Complex Formation

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Chemical cross-linking with reagents like DSG, coupled with mass spectrometry (XL-MS), offers a powerful approach to capture and analyze these interactions, including those that are weak or transient. nih.govportlandpress.com

Elucidation of Native Protein Structures Using Chemical Crosslinking

DSG plays a critical role in stabilizing the native three-dimensional structures of proteins and protein complexes for their subsequent analysis. By introducing covalent bonds between specific amino acid residues that are close in space, DSG "freezes" the protein's conformation. This is particularly advantageous for capturing the authentic architecture of protein assemblies as they exist in their natural state. The resulting distance constraints derived from identified cross-links can then be used to validate or refine computationally derived structural models. nih.govresearchgate.net

A key advantage of using DSG is the high prevalence of its target residue, lysine (B10760008), which constitutes about 6% of amino acids in proteins and is frequently found on protein surfaces. nih.gov The reaction of DSG's N-hydroxysuccinimide esters with the primary amines of lysine residues (and the protein's N-terminus) is highly specific under controlled pH conditions, minimizing off-target side reactions. nih.gov

Mapping Dynamic Protein Interactions and Quaternary Structures

Many cellular functions are governed by dynamic changes in protein interactions and the assembly and disassembly of protein complexes (quaternary structures). DSG is instrumental in capturing these transient interactions. Because it is membrane-permeable, DSG can be introduced directly into living cells to cross-link proteins in their native environment, providing a "snapshot" of the cellular interactome at a specific moment. thermofisher.com

For instance, in a study of the human cytomegalovirus protease, DSG was used to capture the enzyme in its various conformational states. This allowed researchers to identify that not only cross-linked dimers but also cross-linked monomers were responsible for a significant portion of the protease's activity, providing insights into its activation mechanism.

Protein Structure Determination via Chemical Crosslinking and Mass Spectrometry

The combination of chemical cross-linking with mass spectrometry (XL-MS) has emerged as a powerful hybrid technique for determining the topology of proteins and protein complexes. This approach can provide low-resolution structural information that is highly complementary to high-resolution methods like X-ray crystallography and cryo-electron microscopy. nih.govportlandpress.com

A general workflow for a "bottom-up" XL-MS experiment involving DSG typically includes:

Cross-linking the protein or protein complex with DSG in solution. researchgate.net

Enzymatic digestion of the cross-linked sample, most commonly with trypsin. researchgate.net

Analysis of the resulting peptide mixture by mass spectrometry. researchgate.net

Identification of the cross-linked peptides and their specific linkage sites using specialized bioinformatics software. researchgate.net

Top-Down Proteomics Approaches for Crosslink Location

In contrast to the more common "bottom-up" approach, top-down proteomics analyzes intact proteins or large protein fragments. When combined with chemical cross-linking, this method can provide valuable information about the location of cross-links within a single protein or a complex without the need for enzymatic digestion.

In a notable study, a top-down approach using Fourier transform mass spectrometry (FT-MS) was employed to determine the location of chemical cross-links in the protein ubiquitin. nih.gov Researchers utilized a series of homobifunctional cross-linkers with varying arm lengths, including DSG (7.5 Å spacer), disuccinimidyl suberate (B1241622) (DSS, 11.4 Å), and disuccinimidyl tartrate (DST, 5.8 Å). By performing tandem mass spectrometry (MS/MS) on the singly, internally cross-linked ubiquitin precursor ion, they were able to identify specific cross-links. With DSG, cross-links were detected between the amino terminus and Lysine 6 (Lys6), between Lys6 and Lys11, and between Lys63 and Lys48. nih.gov The correlation of cross-linking data from reagents with different spacer lengths increased the confidence in the assignment of the cross-links and provided more precise distance constraints for structural modeling. nih.gov

Cross-linkerSpacer Arm Length (Å)Observed Cross-links in Ubiquitin (Top-Down MS/MS)
Disuccinimidyl glutarate (DSG)7.5N-terminus - Lys6, Lys6 - Lys11, Lys63 - Lys48
Disuccinimidyl suberate (DSS)11.4N-terminus - Lys6, Lys6 - Lys11, Lys63 - Lys48
Disuccinimidyl tartrate (DST)5.8N-terminus - Lys6, Lys6 - Lys11

Table 1: Comparison of cross-links identified in ubiquitin using a top-down proteomics approach with different homobifunctional cross-linkers. Data sourced from a study on protein structure using chemical cross-linking and Fourier transform mass spectrometry. nih.gov

Identification of Cross-linked Peptides Using Tandem Mass Spectrometry (MS/MS)

Following the digestion of a DSG-cross-linked protein complex, the resulting mixture contains unmodified peptides, peptides with a "hanging" cross-linker (where only one end has reacted), and the information-rich inter- and intra-peptide cross-links. Identifying these cross-linked peptides from a complex spectrum is a significant challenge. Tandem mass spectrometry (MS/MS) is the primary tool used for this purpose.

In an MS/MS experiment, a specific precursor ion (a cross-linked peptide pair) is selected and fragmented. The resulting fragment ions are then analyzed to determine the amino acid sequences of the two peptides linked together. The fragmentation patterns of cross-linked peptides are more complex than those of linear peptides. A cross-linked species can fragment in several ways, including the breakage of the peptide backbones of one or both peptides, and in some cases, the cleavage of the cross-linker itself, although DSG is a non-cleavable cross-linker.

The analysis of these complex fragmentation patterns allows for the precise identification of the two peptides involved in the cross-link and the specific lysine residues to which the DSG molecule is attached.

Bioinformatic Strategies for Cross-linking Data Analysis and Validation

The complexity of XL-MS data necessitates the use of specialized bioinformatics software to automate the identification and validation of cross-linked peptides. Several computational tools have been developed to tackle this challenge, including pLink, xQuest, and Kojak. acs.org These programs employ various algorithms to match the experimental MS/MS spectra against a database of all possible cross-linked peptide pairs from the proteins of interest.

A common strategy to improve the confidence of cross-link identification is the use of isotopically labeled cross-linkers. By using a 1:1 mixture of a "light" (e.g., d0-DSG) and a "heavy" (e.g., d4-DSG) version of the cross-linker, each cross-linked peptide pair will appear as a characteristic doublet in the mass spectrum, separated by a defined mass difference. This signature allows for the rapid and confident identification of cross-linked peptides, even in complex mixtures.

Validation of the identified cross-links is a critical step. This often involves a scoring system that assesses the quality of the match between the experimental and theoretical fragmentation patterns. Furthermore, the identified cross-links can be mapped onto existing protein structures to check for consistency with the known three-dimensional arrangement. For instance, software like Xlink Analyzer allows for the visualization and analysis of cross-linking data in the context of 3D structures, helping to validate the experimental results and provide new structural insights. nih.gov The number of identified cross-links can also be used to filter out false-positive predictions of protein complex structures, with as few as four distance constraints being sufficient to significantly reduce the number of plausible topologies. researchgate.net

Software ToolPrimary FunctionKey Features
pLinkIdentification of cross-linked peptidesComprehensive search engine for various cross-linker types.
xQuestIdentification and analysis of cross-linked peptidesSpecialized in handling data from isotopically labeled cross-linkers.
KojakIdentification of cross-linked peptidesFast and efficient search algorithm.
Xlink AnalyzerVisualization and analysis of cross-linking dataIntegrates with UCSF Chimera for 3D structural mapping and validation. nih.gov

Table 2: Examples of bioinformatic tools used for the analysis and validation of cross-linking mass spectrometry data.

Comparative Analysis of Crosslinking Data with Varied Linker Arm Lengths

The use of chemical cross-linkers with varying spacer arm lengths is a powerful strategy in structural proteomics to refine the distance constraints used for computational modeling of protein structures. nih.gov Disuccinimidyl glutarate (DSG), a homobifunctional N-hydroxysuccinimide (NHS) ester, possesses a relatively short spacer arm, which provides specific distance constraints for proximal lysine residues. nih.gov By comparing the cross-linking patterns generated by DSG with those from cross-linkers with shorter or longer spacers, researchers can gain higher confidence in the assignment of cross-links and more accurately define the spatial arrangement of amino acids. nih.govresearchgate.net

A common approach involves using a series of related homobifunctional, amine-reactive cross-linkers. nih.gov For instance, DSG, with its 7.7 Å spacer arm, is often used alongside Disuccinimidyl suberate (DSS), which has a longer 11.4 Å spacer, and Disuccinimidyl tartrate (DST), with a shorter 5.8 Å arm. nih.govthermofisher.com The logic is straightforward: a cross-link identified with a short linker like DST or DSG that is also found with a longer linker like DSS confirms the proximity of the two residues. Conversely, cross-links that are only observed with longer linkers suggest a greater distance between the reactive sites, providing a different set of distance constraints. nih.govkorambiotech.com This comparative method helps to filter out ambiguous or false-positive results and builds a more detailed and reliable map of the protein's topology. nih.gov

Research on the protein ubiquitin provides a clear example of this methodology. Using tandem mass spectrometry, studies have identified specific intramolecular cross-links. When ubiquitin was treated with both DSG and the longer DSS, cross-links were detected between the N-terminus (M1) and Lysine 6 (K6), between K6 and K11, and between K48 and K63. nih.gov However, when the shorter cross-linker, DST, was used, only the M1-K6 and K6-K11 cross-links were observed. nih.gov This indicates that while all three pairs of residues are within the reach of DSS and DSG, only the first two pairs are close enough to be bridged by the shorter DST, providing more precise distance information for structural modeling. nih.gov Such data is invaluable for validating or refining protein structures derived from other methods like X-ray crystallography or NMR. nih.gov

Table 1: Comparative Cross-linking of Ubiquitin with Varied Linker Arm Lengths

Cross-linker Spacer Arm Length (Å) Observed Cross-links in Ubiquitin Reference
Disuccinimidyl tartrate (DST) 5.8 N-terminus-K6, K6-K11 nih.gov
Disuccinimidyl glutarate (DSG) 7.7 N-terminus-K6, K6-K11, K48-K63 nih.gov

Analysis of Protein Conformation and Flexibility

Chemical cross-linking with DSG is a valuable technique for capturing snapshots of protein conformations and probing their flexibility. nih.gov Proteins are not static entities; they often undergo conformational changes to perform their biological functions. DSG, by covalently linking accessible lysine residues that are within the span of its 7.7 Å spacer arm, can "freeze" a protein in a particular conformational state. lumiprobe.com By comparing the cross-linking patterns of a protein in different functional states (e.g., before and after ligand binding), researchers can identify regions that undergo significant movement. korambiotech.com

For example, if a cross-link is present in one state but absent in another, it suggests a conformational change has occurred that either moved the two lysine residues out of the cross-linker's reach or altered their accessibility. korambiotech.com This approach provides insights into the dynamics of protein domains, the opening or closing of active sites, and the structural rearrangements associated with protein activation or inhibition. korambiotech.com

The study of α-synuclein, a protein implicated in Parkinson's disease, illustrates the utility of DSG in analyzing protein conformation. Researchers observed that during purification, there was a progressive loss of high molecular weight bands of α-synuclein immunoreactivity following DSG cross-linking. nih.gov This suggests that the purification process may have altered the protein's native oligomeric state or conformation, a change that was captured by the cross-linking reaction. nih.gov Similarly, in the fabrication of protein nanoparticles from Bovine Serum Albumin (BSA), DSG and DSS have been used to induce and control the collapse of the denatured protein chain. acs.org The cross-linking process progressively shrinks the protein, demonstrating a controlled conformational change from an extended state to a compact nanoparticle. acs.org These examples highlight how DSG can be used to monitor and analyze both subtle and large-scale changes in protein structure and flexibility.

Characterization of Lysine Residue Reactivity and Protein Modification Sites

Disuccinimidyl glutarate is instrumental in identifying and characterizing the modification sites on proteins, particularly the reactivity of lysine residues. preprints.orgmdpi.com The NHS esters of DSG react specifically with the primary amines on the side chains of lysine residues and the N-terminus of a polypeptide chain. nih.gov However, not all lysine residues are equally reactive. rsc.org Their reactivity is governed by factors such as solvent accessibility and the local chemical environment, including the hydrophobicity and charge of surrounding amino acids. preprints.orgrsc.org

DSG, being a non-polar, membrane-permeable cross-linker, exhibits a preference for reacting with lysine residues located in more hydrophobic regions of a protein. preprints.orgnih.gov This is in contrast to its water-soluble, polar analog, bis(sulfosuccinimidyl) glutarate (BS2G), which preferentially targets lysines in polar environments. preprints.orgnih.gov In studies on BSA, it was demonstrated that while DSG and BS2G have the same spacer arm length, they form different sets of cross-links, highlighting the impact of linker polarity on lysine selectivity. preprints.orgnih.govabsiskey.com By using an equimolar mixture of DSG and BS2G, researchers were able to identify a greater number of cross-links than with either reagent alone, providing a more comprehensive map of the protein's surface topology. preprints.org

This differential reactivity allows DSG to be used as a probe to map the chemical environment of specific lysine residues. Identifying which lysines are modified by DSG can reveal which residues are located on the protein's surface and within non-polar patches. preprints.orgnih.gov For example, in studies of ubiquitin, the cross-links formed by DSG were found to occur between the most reactive lysine residues as determined by other acetylation-based reactivity studies. nih.gov Furthermore, in the development of glycovaccines, DSG has been used to conjugate carbohydrates to the antigenic carrier protein Ag85B. mdpi.com By analyzing the resulting glycopeptides, researchers could determine the relative reactivity of different lysine residues, finding that the N-terminal amino group and specific lysines (K30 and K282 in the wild-type protein) were the most reactive sites for modification. mdpi.com This information is critical for designing protein conjugates where modification at specific sites is desired or needs to be avoided. mdpi.com

Table 2: Examples of DSG-Identified Cross-linked Lysine Residues in Bovine Serum Albumin (BSA)

Cross-linked Residue 1 Cross-linked Residue 2 Preference Rationale Reference
K235 K259 DSG (non-polar) Linker preferentially binds to hydrophobic regions of the protein. preprints.org
K374 K470 DSG (non-polar) Linker preferentially binds to hydrophobic regions of the protein. preprints.org
K158 K186 BS2G (polar) Linker preferentially binds to polar regions of the protein. preprints.org

Disuccinimidyl Glutarate in Nucleic Acid Protein Interaction Studies

Investigating DNA-Protein Binding Dynamics and Specificity

Disuccinimidyl glutarate is instrumental in investigating the dynamics and specificity of DNA-protein binding. Many transcription factors and regulatory proteins are in a state of "hyper-dynamic equilibrium," binding and unbinding from chromatin rapidly. nih.govresearchgate.net Formaldehyde (B43269) alone may fail to capture these transient but biologically significant interactions.

By using DSG to first stabilize the protein complexes, researchers can obtain a more accurate "snapshot" of these dynamic interactions at a given moment. thermofisher.com This allows for the study of weakly or transiently associated proteins, providing a more comprehensive understanding of the components of transcriptional machinery at specific genomic loci. proteochem.com For example, the two-step crosslinking method has been successfully applied to identify co-activators and co-repressors that associate with DNA-binding factors. researchgate.netnih.gov The ability to efficiently capture these indirect interactions helps elucidate the specificity of gene regulation, revealing how different combinations of proteins assemble on DNA to control gene expression. The use of DSG helps to preserve these fleeting interactions, improving the fidelity of the interaction maps and providing deeper insight into the dynamic nature of the proteome's engagement with the genome. proteochem.com

Bioconjugation Strategies Utilizing Disuccinimidyl Glutarate

Covalent Conjugation of Ligands to Cell Surface Receptors

Disuccinimidyl glutarate is frequently employed for the covalent attachment of ligands to their corresponding cell surface receptors. rsc.orgresearchgate.netnih.gov This technique is instrumental in studying receptor-ligand interactions and in the isolation and characterization of receptor proteins. nih.gov The process involves incubating cells or cell membranes with the ligand of interest, followed by the addition of DSG. researchgate.net The crosslinker then forms a covalent bond between the ligand and the receptor, effectively "trapping" the interaction.

This method has been particularly useful for pairing radiolabelled ligands to their receptors, allowing for the subsequent detection and analysis of the receptor-ligand complex. rsc.orgnih.gov The stability of the amide bond formed by the DSG linker ensures that the complex remains intact during purification and analysis procedures. researchgate.net For example, a general procedure for crosslinking ligands to cell surface receptors on membranes involves incubating the membranes with the ligand, followed by the addition of DSG to a final concentration of 1-2mM and incubation for 30 minutes at room temperature or 2 hours on ice. researchgate.net The reaction is then stopped by quenching with a solution containing primary amines, such as Tris or glycine. researchgate.net

Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)

Disuccinimidyl glutarate can be utilized as a homobifunctional linker in the construction of ADCs, facilitating the conjugation of a drug to an antibody through amine-to-amine crosslinking. nih.gov In this context, DSG is considered a non-cleavable linker. rsc.org Non-cleavable linkers provide a stable connection between the antibody and the payload in the systemic circulation. nih.govresearchgate.net The release of the cytotoxic drug from an ADC with a non-cleavable linker relies on the degradation of the antibody component within the lysosome of the target cancer cell. nih.govresearchgate.net This strategy can increase the specificity of drug release at the target site. nih.gov

The synthesis process generally involves the reaction of the antibody with DSG, followed by the addition of the drug molecule, which also possesses a primary amine for conjugation. This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). researchgate.net

The properties of the linker are known to significantly affect the homogeneity, stability, and efficacy of an ADC.

Homogeneity: The use of amine-reactive linkers like DSG, which target lysine (B10760008) residues, typically results in heterogeneous ADCs. researchgate.net This is because monoclonal antibodies have multiple surface-exposed lysine residues, leading to a mixture of conjugates with different DARs and conjugation sites. researchgate.net A heterogeneous ADC population can present challenges in characterization and manufacturing, and may have a less predictable pharmacological profile. rsc.orgresearchgate.net Homogeneous ADCs, with a uniform DAR, are considered to have improved pharmacological properties. nih.gov

Stability: The stability of an ADC in plasma is a critical factor for its safety and efficacy. sterlingpharmasolutions.comnih.govspringernature.com Premature release of the cytotoxic payload can lead to off-target toxicity. axispharm.com Non-cleavable linkers, such as the one formed by DSG, are generally characterized by high stability in the bloodstream. nih.gov This is a key advantage as it minimizes the systemic release of the potent drug. nih.gov The stability of the amide bonds formed by DSG ensures that the payload remains attached to the antibody until it reaches the target cell.

Table 1: General Impact of Linker Type on ADC Properties

Linker CharacteristicImpact on HomogeneityImpact on StabilityImpact on Efficacy
Non-Cleavable (e.g., DSG-based) Typically results in heterogeneous products due to random conjugation to lysine residues. researchgate.netHigh stability in systemic circulation, minimizing premature drug release. nih.govEfficacy is dependent on the lysosomal degradation of the antibody for drug release. nih.gov
Cleavable Can be used in site-specific conjugation methods to produce more homogeneous ADCs.Stability varies depending on the cleavage mechanism (e.g., pH, enzymes, reducing agents). axispharm.comDesigned for specific release mechanisms within the tumor microenvironment or inside the cell.

Glycoconjugate Synthesis for Vaccine Development and Immunological Studies

Glycoconjugates, which consist of carbohydrates covalently linked to proteins or lipids, are important in the development of vaccines and for various immunological studies. The chemical conjugation of well-defined saccharide epitopes to a carrier protein is a key step in creating synthetic glycoconjugate vaccines. vectorlabs.com

The use of disuccinimidyl homobifunctional linkers like DSG is a reported strategy for the synthesis of glycoconjugate vaccines. sterlingpharmasolutions.comnih.govvectorlabs.com This method involves the reaction of an amino-functionalized oligosaccharide with DSG to form a reactive ester, which is then conjugated to a carrier protein. sterlingpharmasolutions.com However, a significant challenge with this approach is the tendency of the disuccinimidyl linker to hydrolyze, which can lead to side reactions and impact the glycosylation yield. sterlingpharmasolutions.comnih.govvectorlabs.com

To enhance the efficiency of glycosylation, a Design of Experiment (DoE) approach has been utilized to optimize reaction conditions. sterlingpharmasolutions.comnih.gov Factors that can be varied include protein concentration, the molar ratio of the active ester to the protein, the pH of the buffer, and the reaction temperature. sterlingpharmasolutions.com For instance, in a study using ribonuclease A (RNase A) as a model protein, these parameters were systematically adjusted to maximize the loading of mono-, di-, and tri-mannose saccharides. sterlingpharmasolutions.comvectorlabs.com

Table 2: Example of Experimental Factors for Optimization of Glycosylation Yield

Experimental FactorRange Studied
Protein Concentration (mg/mL)1 to 4
Active Ester/Protein Molar Ratio50 to 100
Buffer pH7 to 9
Temperature (°C)4 to 37

This table is based on the factors investigated in the study by Rubes et al. (2023) for the optimization of glycosylation conditions on the model protein RNase A. sterlingpharmasolutions.com

The results of such optimization studies indicated that a higher molar ratio of the active ester to the protein and a higher pH can lead to a greater average number of incorporated saccharides. sterlingpharmasolutions.com This suggests a competitive mechanism among the different reactive sites on the protein surface. sterlingpharmasolutions.com Through careful optimization, it is possible to produce high sugar-loaded and well-defined glycovaccines. sterlingpharmasolutions.comnih.govvectorlabs.com

The purification of the activated saccharide esters and the final glycoconjugate is crucial to avoid side products and ensure the homogeneity of the final product. sterlingpharmasolutions.comvectorlabs.com A common issue is the presence of residual DSG in the glycosylation mixture, which can lead to the formation of glutaric acid conjugates on the protein surface. sterlingpharmasolutions.com

Traditional purification methods, such as washing the activated ester with an organic solvent like ethyl acetate, have been found to be insufficient in completely removing excess DSG. sterlingpharmasolutions.com An alternative and more effective purification approach is the use of hydrophilic interaction liquid chromatography (HILIC). sterlingpharmasolutions.comnih.govvectorlabs.com HILIC has been shown to successfully separate the activated saccharide from the unreacted DSG, thereby preventing the formation of glutaric acid side products during the conjugation step. sterlingpharmasolutions.com This improved purification protocol is a key step in obtaining pure glycoconjugates (≥99.5%). sterlingpharmasolutions.comvectorlabs.com The use of HILIC ensures that the subsequent conjugation reaction proceeds cleanly, leading to a well-characterized and homogeneous glycovaccine candidate. sterlingpharmasolutions.com

Site-Selective Protein and Peptide Modification

Disuccinimidyl glutarate (DSG) is a homobifunctional crosslinking agent widely utilized for the site-selective modification of proteins and peptides. Its utility stems from the two N-hydroxysuccinimide (NHS) ester groups located at either end of a 5-atom (7.7 angstrom) spacer arm. researchgate.net These NHS esters are highly reactive towards nucleophilic primary amine groups, which are predominantly found on the N-terminus of a polypeptide chain and the ε-amino group of lysine residues. thermofisher.comthermofisher.com This reaction, which proceeds efficiently at a neutral to slightly basic pH (typically 7-9), results in the formation of stable, covalent amide bonds. thermofisher.comcovachem.com

The specificity of DSG for primary amines allows for a degree of site-selectivity in protein modification. As lysine residues and the N-terminus are often located on the exterior surfaces of a protein's native three-dimensional structure, they are readily accessible to reagents in an aqueous environment. thermofisher.com By controlling the reaction conditions, such as protein concentration and the molar excess of DSG, the extent of crosslinking can be managed. thermofisher.com For site-selective modification, the goal is often to link specific, spatially proximate amine groups within a single protein (intramolecular crosslinking) or between two interacting proteins (intermolecular crosslinking). thermofisher.com The challenge in achieving high selectivity lies in the fact that proteins often display multiple lysine residues on their surface, which can lead to heterogeneous products. nih.gov However, when the protein's structure brings specific lysine residues or a lysine and the N-terminus into close proximity, DSG can effectively "capture" this interaction.

A notable application of this strategy is in structural biology to probe protein conformation and protein-protein interactions. By identifying which residues are cross-linked, researchers can derive distance constraints that help elucidate the three-dimensional structure of proteins and their complexes. medchemexpress.com For example, studies on the protein ubiquitin have used a series of homobifunctional NHS-ester crosslinkers, including DSG, to map its internal structure. Tandem mass spectrometry was used to identify the specific lysine residues that were covalently linked by the reagent.

The table below summarizes the observed intramolecular cross-links in ubiquitin using DSG, demonstrating its utility in providing structural insights. medchemexpress.com

Cross-linkerSpacer Arm Length (Å)Observed Cross-links in UbiquitinImplication
Disuccinimidyl glutarate (DSG) 7.7N-terminus – Lys 6Confirms spatial proximity in the folded protein.
Lys 6 – Lys 11Provides distance constraint for protein structure.
Lys 48 – Lys 63Indicates closeness of these residues in the tertiary structure.

This table presents research findings on the application of DSG to deduce protein structure. The data is based on studies of ubiquitin. medchemexpress.com

Chemical Synthesis of Cross-linked Elastin-Mimetic Polypeptides and Biopolymers

The synthesis of advanced biomaterials often leverages biologically inspired polymers, such as elastin-mimetic polypeptides (ELPs). These polymers are designed to replicate the desirable properties of native elastin, including elasticity and resilience. A crucial step in transforming soluble ELP monomers into functional, stable biomaterials like hydrogels is cross-linking. Disuccinimidyl glutarate (DSG) serves as an effective chemical crosslinker for this purpose due to its ability to react with primary amines. nih.gov

The general strategy involves the design and recombinant production of ELPs that incorporate lysine residues at specific intervals within their repeating peptide sequences. nih.govnih.gov These lysine residues provide the primary amine groups necessary for the cross-linking reaction. nih.gov The process of forming a cross-linked biopolymer or hydrogel typically involves dissolving the purified ELP in a suitable buffer and then introducing DSG, which is usually first dissolved in an organic solvent like DMSO or DMF. researchgate.netthermofisher.com The two NHS esters of the DSG molecule can then react with lysine residues on adjacent ELP chains, forming stable amide bonds and creating a network structure that results in a hydrogel. nih.govcreative-proteomics.com

The mechanical properties and degradation characteristics of the resulting elastin-mimetic biomaterial can be tuned by controlling several factors:

Lysine Density: The number and spacing of lysine residues within the ELP sequence directly influence the potential cross-linking density. nih.gov

Polymer Concentration: Higher concentrations of the ELP can lead to a more densely cross-linked network.

Crosslinker-to-Amine Ratio: The molar ratio of DSG to the available primary amine groups affects the efficiency of the cross-linking reaction. thermofisher.com

While various amine-reactive crosslinkers can be used to synthesize elastin-based materials, NHS-ester-containing reagents like DSG are a common choice for creating these covalently cross-linked networks. nih.gov

The following table lists several types of chemical crosslinkers, including DSG, that have been used to synthesize elastin-mimetic biopolymers by targeting amino groups.

Cross-linker ClassSpecific Example(s)Reactive Group(s)Target Residue(s)
N-hydroxysuccinimide (NHS) Esters Disuccinimidyl glutarate (DSG), Disuccinimidyl suberate (B1241622) (DSS)NHS EsterLysine, N-terminus
Aldehydes Glutaraldehyde (GTA)AldehydeLysine
Isocyanates Hexamethylene diisocyanate (HMDI)IsocyanateLysine, Cysteine, Histidine
Organophosphines β-[tris(hydroxymethyl)phosphino]-propionic acid (THPP)HydroxymethylphosphineLysine

This table provides an overview of different chemical cross-linkers and their targets for the synthesis of elastin-mimetic materials, contextualizing the role of DSG. nih.govnih.govnih.gov

Disuccinimidyl Glutarate Derivatives and Advanced Bioconjugation Systems

Polyethylene (B3416737) Glycol (PEG) Conjugates of Disuccinimidyl Glutarate

Disuccinimidyl Glutarate-Polyethylene Glycol (DSG-PEG) Derivatives in Pharmaceutical Research

Disuccinimidyl glutarate-polyethylene glycol (DSG-PEG) derivatives are bifunctional crosslinkers that have garnered significant interest in pharmaceutical research. These molecules combine the amine-reactive properties of disuccinimidyl glutarate (DSG) with the beneficial characteristics of polyethylene glycol (PEG). The DSG portion of the molecule contains N-hydroxysuccinimide (NHS) esters at both ends of a glutarate spacer, allowing for covalent bond formation with primary amines, such as those found on lysine (B10760008) residues of proteins. The PEG component is a hydrophilic polymer known for its ability to improve the biopharmaceutical properties of conjugated molecules.

The unique structure of DSG-PEG makes it a versatile tool for bioconjugation and drug delivery. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly advantageous for hydrophobic drugs. Furthermore, the PEG chain provides flexibility and spatial separation between the conjugated molecules. This is critical in applications like antibody-drug conjugates (ADCs), where DSG-PEG can link a cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells.

In pharmaceutical development, the process of attaching PEG chains to a molecule, known as PEGylation, is a well-established strategy to enhance the therapeutic potential of proteins, peptides, and small molecule drugs. nih.govresearchgate.net DSG-PEG derivatives are instrumental in this process, offering a means to create stable, long-circulating bioconjugates. The covalent attachment of PEG via the DSG crosslinker can shield the therapeutic agent from enzymatic degradation and recognition by the immune system, thereby prolonging its presence in the bloodstream and reducing its immunogenicity. nih.govresearchgate.netnih.gov

The molecular weight of the PEG chain in DSG-PEG derivatives can be varied to fine-tune the properties of the final conjugate. For instance, DSG-PEG 2000, which has a PEG spacer with an average molecular weight of 2000 Da, is commonly used. su-5416.com The choice of PEG size can influence the pharmacokinetic profile, bioavailability, and biological activity of the PEGylated product. nih.gov

Multifunctional PEGylated Disuccinimidyl Glutarate for Hydrogel Formation

Multifunctional PEGylated disuccinimidyl glutarate derivatives are utilized in the formation of hydrogels for biomedical applications. Hydrogels are three-dimensional, water-swollen polymer networks that can serve as scaffolds in tissue engineering and as matrices for controlled drug release. d-nb.infomdpi.com The properties of these hydrogels, such as their water content, swellability, and mechanical stiffness, can be tailored for specific uses. d-nb.info

In this context, multi-arm PEG molecules can be functionalized with succinimidyl glutarate at their termini. For example, a four-arm PEG alcohol can be modified to create a four-arm PEG-succinimidyl glutarate (4-arm-PEG-SG). mdpi.com This multifunctional crosslinker can then react with natural polymers like gelatin to form biodegradable hybrid hydrogels. mdpi.com The NHS esters of the 4-arm-PEG-SG react with the amine groups present in the gelatin protein, forming a crosslinked network.

The degree of crosslinking and the solid content of these hydrogels can be adjusted, which in turn controls their physicochemical properties and their performance as drug delivery systems. mdpi.com These PEG-gelatin hydrogels are promising materials for encapsulating and delivering therapeutics due to their biocompatibility and the ability to control the release of the encapsulated drug. mdpi.com The use of multifunctional PEG derivatives allows for the creation of hydrogels with tunable properties, making them suitable for a wide range of biomedical applications, including as cell delivery vehicles and for wound healing. nih.gov

Influence of PEGylation on Bioconjugate Solubility, Immunogenicity, and Pharmacokinetic Profiles

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, significantly alters their physicochemical and biological properties, leading to improved solubility, reduced immunogenicity, and enhanced pharmacokinetic profiles. nih.govresearchgate.net

Solubility: PEG is a highly hydrophilic polymer, and its attachment to other molecules, particularly those that are hydrophobic, can substantially increase their solubility in aqueous environments. researchgate.net This is a critical advantage in drug development, as poor solubility can hinder the administration and bioavailability of a therapeutic agent. nih.govresearchgate.net

Immunogenicity: PEGylation can reduce the immunogenicity of therapeutic proteins and other biologics. nih.govresearchgate.net The flexible PEG chains create a protective hydrophilic shield around the molecule, which can mask its antigenic epitopes from recognition by the immune system. researchgate.net This "stealth" effect helps to prevent the generation of anti-drug antibodies, which can lead to reduced efficacy and potential adverse reactions. nih.gov While PEG itself is generally considered non-immunogenic, it is important to note that anti-PEG antibodies can sometimes be generated, which may affect the therapeutic outcome. nih.govnih.gov

Pharmacokinetic Profiles: The attachment of PEG chains increases the hydrodynamic size of the conjugated molecule. youtube.com This larger size reduces its clearance by the kidneys through glomerular filtration, thereby prolonging its circulation time in the bloodstream. nih.govnih.gov The protective PEG layer also shields the bioconjugate from enzymatic degradation and uptake by the reticuloendothelial system. nih.gov These factors contribute to a longer plasma half-life, which can lead to a reduced dosing frequency for the patient. nih.govresearchgate.net

The table below summarizes the general effects of PEGylation on bioconjugate properties.

PropertyEffect of PEGylationMechanism
Solubility IncreasedThe hydrophilic nature of the PEG polymer enhances the overall solubility of the conjugate in aqueous media. researchgate.net
Immunogenicity DecreasedThe PEG chains create a protective layer that masks antigenic sites on the molecule, reducing recognition by the immune system. researchgate.net
Pharmacokinetic Profile
Circulation Half-LifeIncreasedThe larger hydrodynamic size of the PEGylated molecule reduces renal clearance. nih.govnih.gov
Proteolytic DegradationDecreasedThe PEG shield provides steric hindrance, protecting the core molecule from enzymatic degradation. nih.gov

Rational Design and Synthesis of Novel Disuccinimidyl Glutarate Analogs

Exploration of Tunable Spacer Arm Lengths for Specific Applications

Disuccinimidyl glutarate (DSG) is a homobifunctional crosslinker with a five-carbon spacer arm, resulting in a spacer length of approximately 7.7 angstroms. covachem.comthermofisher.com It is part of a series of commonly used N-hydroxysuccinimide (NHS) ester crosslinkers that possess the same amine-reactive functional groups but differ in the length of their spacer arms. nih.gov The ability to tune the spacer arm length is crucial for various applications, particularly in structural biology for probing protein-protein interactions and determining distance constraints within protein complexes. nih.gov

By using a set of crosslinkers with varying spacer lengths, researchers can gain more precise information about the proximity of reactive residues within a protein or between interacting proteins. For example, in a study of the protein ubiquitin, DSG was used alongside disuccinimidyl suberate (B1241622) (DSS), which has a longer spacer arm of 11.4 angstroms, and disuccinimidyl tartrate (DST), with a shorter spacer arm of 5.8 angstroms. nih.gov The observation of which crosslinks are formed with each specific linker provides valuable data for modeling the three-dimensional structure of protein assemblies. nih.gov

The table below provides a comparison of DSG with other common disuccinimidyl crosslinkers with different spacer arm lengths.

CrosslinkerAbbreviationSpacer Arm Length (Å)
Disuccinimidyl TartrateDST5.8
Disuccinimidyl GlutarateDSG7.7
Disuccinimidyl SuberateDSS11.4

Data sourced from: nih.govresearchgate.net

The rational design and synthesis of DSG analogs with a wider range of precisely defined spacer arm lengths would provide a more comprehensive toolkit for structural biologists. These novel analogs could enable the fine-tuning of distance mapping in complex biological systems.

Development of Cleavable Disuccinimidyl Glutarate Derivatives

While disuccinimidyl glutarate (DSG) is a non-cleavable crosslinker, forming stable amide bonds, there is significant interest in the development of cleavable analogs. covachem.comlumiprobe.com Cleavable crosslinkers contain a linkage within their spacer arm that can be broken under specific chemical or enzymatic conditions. This feature is highly advantageous for certain applications, such as mass spectrometry-based analysis of crosslinked proteins. After crosslinking, the cleavable linker can be broken, simplifying the identification of the crosslinked peptides.

The design of cleavable DSG derivatives involves incorporating a labile bond into the glutarate spacer. Examples of cleavable functionalities that could be incorporated include disulfide bonds, which are cleavable by reducing agents, or ester linkages, which can be cleaved by hydrolysis.

The development of such derivatives would expand the utility of DSG-type crosslinkers, allowing for reversible crosslinking and facilitating the analysis of complex protein interactions.

Applications of Disuccinimidyl Glutarate in Biomaterials Research and Engineering

Fabrication of Crosslinked Hydrogels for Biomedical Applications

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water, making them excellent candidates for biomedical applications such as tissue engineering and drug delivery. nih.govkinampark.com The process of crosslinking is essential to form a stable hydrogel network. Chemical crosslinking, which involves the formation of covalent bonds between polymer chains, allows for the creation of hydrogels with controllable physical and mechanical properties. mdpi.com

Poly(ethylene glycol)-based Hydrogels in Tissue Engineering and Regenerative Medicine

Poly(ethylene glycol) (PEG) is a highly biocompatible and hydrophilic polymer that is widely used in the fabrication of hydrogels for tissue engineering. mdpi.com To form a stable hydrogel, PEG chains must be crosslinked. Derivatives of Disuccinimidyl glutarate, such as four-arm-PEG–succinimidyl glutarate (4-arm-PEG-SG), are utilized to crosslink PEG-based hydrogels. researchgate.netmdpi.com These crosslinkers react with amine groups on other polymers or cell-adhesion ligands to form a biocompatible hydrogel network. mdpi.com

The resulting PEG hydrogels have shown significant promise in tissue engineering and regenerative medicine due to their ability to provide a supportive scaffold for cell growth and tissue regeneration. mdpi.comrsc.org The properties of these hydrogels can be tailored for specific applications by adjusting the molecular weight and structure of the PEG precursors. mdpi.com

Crosslinking of Gelatin and Collagen Biomaterials with Disuccinimidyl Glutarate Derivatives

Gelatin, a derivative of collagen, is a natural polymer that possesses excellent biocompatibility and biodegradability, making it a popular choice for creating hydrogels for biomedical applications. mdpi.com However, gelatin hydrogels often require crosslinking to improve their mechanical stability and control their degradation rate. researchgate.net Disuccinimidyl glutarate derivatives can be used to effectively crosslink gelatin, forming a stable hydrogel network. mdpi.com This is achieved through the reaction of the NHS esters of the crosslinker with the amine groups present on the gelatin polymer chains. mdpi.commdpi.com

Similarly, collagen, the most abundant protein in the extracellular matrix, can be crosslinked using DSG derivatives to enhance its mechanical properties and resistance to enzymatic degradation. researchgate.net For instance, a four-arm succinimidyl glutarate polyethylene (B3416737) glycol (PEG-SG) has been used to crosslink cell-seeded collagen hydrogels. researchgate.net This crosslinking process has been shown to improve the mechanical stability of the collagen hydrogel and make it less susceptible to degradation by collagenase, while maintaining cell viability. researchgate.net

Modulation of Hydrogel Mechanical and Biological Properties

The mechanical and biological properties of hydrogels can be precisely controlled by modulating the crosslinking process. nih.gov By varying the concentration of the Disuccinimidyl glutarate crosslinker and the solid content of the hydrogel, researchers can tune the crosslinking degree. researchgate.netmdpi.com

An increase in the crosslinking degree and solid content of gelatin-PEG hydrogels, for example, has been shown to enhance their thermal stability and compressive resistance. mdpi.com The swelling ratio of the hydrogel, which is its ability to absorb water, is also influenced by the crosslinking density. mdpi.com Furthermore, the biological response to the hydrogel can be modulated. For instance, by controlling the crosslinking, the degradation rate of the hydrogel can be tailored to match the rate of new tissue formation in regenerative medicine applications. researchgate.net

Table 1: Effect of Crosslinking on Hydrogel Properties
PropertyEffect of Increased Crosslinking with Disuccinimidyl Glutarate Derivatives
Mechanical StrengthIncreases
Thermal StabilityIncreases
Swelling RatioCan be modulated
Degradation RateDecreases (prolonged degradation time)

Controlled Release Systems for Therapeutic Agents

Hydrogels are highly attractive as vehicles for the controlled delivery of therapeutic agents due to their high water content, biocompatibility, and tunable properties. nih.govrheolution.com They can protect drugs from degradation and release them in a sustained manner. nih.gov

Strategies for Encapsulation and Modulating Drug Release Kinetics

One of the primary strategies for controlling the release of a therapeutic agent from a hydrogel is by physically entrapping the drug within the hydrogel network during its fabrication. nih.gov The release of the drug is then governed by diffusion through the hydrogel matrix. nih.gov The mesh size of the hydrogel network, which is determined by the crosslinking density, plays a crucial role in the diffusion rate of the encapsulated drug. nih.gov

The drug release kinetics can be modulated by altering the properties of the hydrogel. For instance, in hydrogels crosslinked with Disuccinimidyl glutarate derivatives, increasing the crosslinking degree can slow down the release of the encapsulated drug. mdpi.com The release kinetics of hydrogels can often be described by first-order models, where the rate of drug transport is proportional to the drug concentration within the hydrogel matrix. mdpi.com

Table 2: Factors Influencing Drug Release from DSG-Crosslinked Hydrogels
FactorInfluence on Drug Release
Crosslinking DegreeHigher crosslinking degree generally leads to slower release.
Solid Content of HydrogelHigher solid content can prolong the release duration.
Hydrogel Degradation RateFaster degradation leads to faster drug release.

Role of Hydrogel Degradation in Controlled Release Profiles

The degradation of the hydrogel network is another key mechanism for controlling the release of therapeutic agents. nih.govrheolution.com As the hydrogel degrades, the mesh size of the network increases, allowing the entrapped drug to diffuse out more readily. nih.gov This is particularly important for the release of larger drug molecules. nih.gov

In hydrogels crosslinked with Disuccinimidyl glutarate derivatives, the degradation rate can be controlled by adjusting the crosslinking degree. mdpi.com A higher degree of crosslinking results in a more stable network that degrades more slowly, leading to a more sustained release of the therapeutic agent. mdpi.com For example, a gelatin-PEG hydrogel with a higher crosslinking degree showed a sustained release duration of 72 hours and exhibited 90% mass loss after 60 hours of degradation. mdpi.com This demonstrates the direct relationship between hydrogel degradation and the controlled release profile. rheolution.com

Advanced Research Methodologies and Emerging Directions for Disuccinimidyl Glutarate

Integration with Advanced Imaging Techniques for Cellular Localization Studies

The integration of Disuccinimidyl glutarate (DSG) crosslinking with advanced imaging techniques offers a powerful approach for the high-resolution spatial mapping of protein-protein interactions within their native cellular environment. While traditionally utilized in biochemical assays, the application of DSG in conjunction with super-resolution microscopy and other advanced imaging modalities is an emerging area of research. This combination allows for the visualization of transient and stable protein complexes at the nanoscale, providing unprecedented insights into their cellular localization and organization.

One key application of DSG in this context is in concert with immunofluorescence-based techniques. By first crosslinking proteins in situ with DSG, researchers can effectively "freeze" protein interactions in place. This is particularly crucial for preserving the localization of dynamic or weakly interacting proteins that might otherwise be lost or redistributed during standard fixation and permeabilization procedures acs.orgnih.gov. For instance, a two-step crosslinking protocol involving DSG followed by formaldehyde (B43269) has been shown to preserve the binding of certain proteins to mitotic chromatin, a structure known for its dynamic nature, enabling more accurate visualization via fluorescence microscopy acs.orgnih.gov.

Proximity labeling (PL) techniques, such as BioID and APEX, which map protein interactomes in living cells, can be powerfully complemented by DSG crosslinking nih.govmedium.com. While PL provides a broader view of proteins in close proximity, subsequent DSG crosslinking can help to distinguish direct interaction partners from bystander proteins within the labeled population. The combination of PL to enrich a subcellular compartment and crosslinking mass spectrometry (XL-MS) to identify direct interactions, a method termed PL/XL-MS, allows for a multi-layered understanding of subcellular protein networks nih.gov. Although not exclusively using DSG, this approach highlights the potential for integrating DSG's shorter spacer arm to refine the resolution of such studies.

Furthermore, the development of novel imaging methods for quantitative Golgi localization demonstrates the potential for applying chemical crosslinkers to stabilize delicate organellar structures for high-resolution imaging thermofisher.com. While this specific study did not use DSG, the principle of stabilizing protein localizations prior to imaging is directly applicable. The use of DSG, with its defined spacer arm of 7.7 Å, can provide distance constraints that are valuable for interpreting super-resolution images of densely packed cellular compartments thermofisher.comlumiprobe.com.

The table below summarizes the potential integration of DSG with various advanced imaging techniques:

Advanced Imaging TechniquePotential Application with DSG CrosslinkingExpected Outcome
Super-Resolution Microscopy (e.g., STORM, PALM) Stabilization of protein complexes prior to imaging to prevent dissociation or rearrangement.High-resolution mapping of protein-protein interactions within subcellular structures.
Immunofluorescence (IF) Preservation of in vivo protein localizations, especially for dynamic or weakly interacting proteins.More accurate and reliable visualization of protein co-localization.
Proximity Labeling (PL) followed by Imaging Validation and refinement of PL-identified protein proximities by capturing direct interactions.Discrimination between direct and indirect protein neighbors within a specific cellular microenvironment.
Correlative Light and Electron Microscopy (CLEM) Stabilization of cellular structures for initial fluorescence imaging followed by high-resolution electron microscopy.Bridging the gap between dynamic protein localization and ultrastructural context.

Computational Modeling and Simulation of Disuccinimidyl Glutarate-Crosslinked Systems

Computational modeling and simulation have become indispensable tools for interpreting the structural data generated from DSG crosslinking experiments. The distance restraints provided by DSG crosslinks are integrated into computational models to refine protein structures, predict protein dynamics, and understand the conformational states of protein complexes.

Coarse-Grained Molecular Dynamics Simulations Utilizing Crosslink-Derived Distance Restraints

Coarse-grained (CG) molecular dynamics (MD) simulations, which simplify the representation of molecules to study longer timescale and larger-scale phenomena, are particularly well-suited for incorporating the distance restraints from DSG crosslinking nih.govtdl.org. In CG models, the distance constraints obtained from DSG crosslinks can be applied as restraining potentials to guide the simulation towards conformations that are consistent with the experimental data nih.gov.

The influence of DSG-derived distance restraints on the quality of protein structures modeled with coarse-grained force fields has been systematically assessed. Studies have shown that incorporating these restraints can significantly improve the accuracy of the modeled structures nih.gov. The choice of the restraining potential is crucial, with simple flat-bottom Lorentz-like potentials often proving more effective than more complex, orientation-dependent potentials, as the latter can sometimes force unnaturally long distances between side chains nih.gov.

The table below presents a comparison of different restraining potentials used in coarse-grained simulations with crosslink-derived distance restraints:

Restraining Potential TypeDescriptionAdvantagesDisadvantages
Flat-Bottom Lorentz-like A simple potential that applies a penalty only when the distance between crosslinked residues exceeds a certain threshold.Effective in guiding simulations towards conformations that satisfy the crosslink without over-constraining the system.May not fully capture the geometric constraints of the crosslinker.
Distance- and Orientation-Dependent A more complex potential that considers both the distance and the relative orientation of the crosslinked side chains.Can, in theory, provide a more accurate representation of the crosslink.May be too restrictive and lead to distorted structures if not properly parameterized.

Prediction of Protein Dynamics and Conformational States

DSG crosslinking, in combination with mass spectrometry (XL-MS), can capture a snapshot of the different conformational states a protein or protein complex can adopt in solution nih.govacs.org. When a single structure cannot satisfy all the identified crosslinks, it suggests the existence of multiple conformations. This information is invaluable for predicting protein dynamics and understanding the conformational landscape of a system nih.govacs.orgresearchgate.net.

The following table outlines the steps in using DSG crosslinking data to predict protein dynamics:

StepDescription
1. Crosslinking Experiment Perform DSG crosslinking on the protein or protein complex of interest.
2. Mass Spectrometry Analysis Identify the crosslinked peptides using mass spectrometry.
3. Distance Restraint Generation Convert the identified crosslinks into distance restraints based on the spacer length of DSG.
4. Computational Modeling Use the distance restraints to guide molecular dynamics simulations or other modeling approaches.
5. Ensemble Generation Generate an ensemble of structures that collectively satisfy the experimental crosslinking data.
6. Analysis of Dynamics Analyze the structural ensemble to characterize the conformational dynamics of the system.

Development of High-Throughput Screening Methodologies for Crosslinking Optimization

The optimization of crosslinking reactions is critical for obtaining high-quality and reproducible data. The development of high-throughput screening (HTS) methodologies for this purpose is an active area of research, aiming to rapidly identify the optimal conditions for a given protein system.

While specific HTS platforms designed exclusively for DSG crosslinking optimization are not yet widely established, the principles of HTS can be applied to systematically vary key reaction parameters and assess their impact on crosslinking efficiency and specificity. Such parameters include the concentration of DSG, the protein concentration, the reaction buffer composition (pH, ionic strength), incubation time, and temperature thermofisher.comtandfonline.com.

A hypothetical HTS workflow for DSG crosslinking optimization could involve the following steps:

Assay Miniaturization: Performing the crosslinking reactions in a multi-well plate format (e.g., 96- or 384-well plates) to enable the simultaneous testing of numerous conditions.

Robotic Liquid Handling: Utilizing automated liquid handling systems to accurately and reproducibly dispense reagents, minimizing manual error and increasing throughput nih.gov.

Parameter Variation: Systematically varying the concentrations of DSG and the target protein, as well as buffer conditions, across the plate.

High-Throughput Readout: Employing a rapid and sensitive method to assess the extent of crosslinking. This could involve techniques such as:

SDS-PAGE with automated gel imaging and analysis: To quantify the formation of higher molecular weight crosslinked species.

Size-Exclusion Chromatography (SEC) with UV detection: To monitor the depletion of the monomeric protein and the appearance of crosslinked oligomers nih.gov.

Mass Spectrometry-based approaches: For a more detailed analysis of the crosslinked products, although this may be lower throughput.

The table below illustrates a potential experimental design for a high-throughput screening of DSG crosslinking conditions:

ParameterRange of Conditions
DSG Concentration 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM
Protein Concentration 0.1 mg/mL, 0.5 mg/mL, 1 mg/mL, 2 mg/mL, 5 mg/mL
pH 6.5, 7.0, 7.5, 8.0, 8.5
Incubation Time 15 min, 30 min, 60 min, 120 min
Temperature 4°C, Room Temperature, 37°C

By analyzing the results from such a screen, researchers can identify the optimal conditions that yield the highest efficiency of specific crosslinking while minimizing non-specific aggregation and other undesirable side reactions.

Innovations in Analytical Techniques for Characterizing Disuccinimidyl Glutarate Conjugates

The characterization of DSG-protein conjugates is essential for validating crosslinking experiments and for the development of antibody-drug conjugates (ADCs) where DSG may be used as a linker component medchemexpress.com. Innovations in analytical techniques have significantly improved the ability to characterize these complex biomolecules.

Mass spectrometry (MS) is the cornerstone for the analysis of DSG conjugates. Advances in MS instrumentation, such as high-resolution Orbitrap and time-of-flight (TOF) analyzers, allow for the precise mass determination of intact crosslinked proteins and their subunits, providing information on the stoichiometry of the conjugation nih.govresearchgate.netresearchgate.net. Tandem mass spectrometry (MS/MS) is used to identify the specific amino acid residues that are crosslinked by sequencing the crosslinked peptides nih.gov.

Chromatographic techniques are also crucial for the separation and characterization of DSG conjugates.

Size-Exclusion Chromatography (SEC): Used to separate proteins based on their size, allowing for the quantification of monomers, dimers, and higher-order oligomers formed upon crosslinking nih.gov.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for separating proteins and peptides based on their hydrophobicity. It can be used to separate different conjugated species and is often coupled directly to a mass spectrometer for online analysis researchgate.net.

Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic method that separates proteins based on their surface hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) in ADCs, as the addition of a drug-linker moiety increases the protein's hydrophobicity nih.gov.

The following table summarizes the key analytical techniques for characterizing DSG conjugates:

Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Intact mass of conjugates, stoichiometry of crosslinking, identification of crosslinked residues.
Size-Exclusion Chromatography (SEC) Analysis of aggregation and oligomerization state.
Reversed-Phase HPLC (RP-HPLC) Separation of different conjugated species, often coupled with MS.
Hydrophobic Interaction Chromatography (HIC) Determination of drug-to-antibody ratio (DAR) in ADCs.
Circular Dichroism (CD) Spectroscopy Assessment of changes in protein secondary and tertiary structure upon conjugation.
Differential Scanning Calorimetry (DSC) Evaluation of the thermal stability of the conjugate.

Addressing Challenges and Artifacts in Cellular Fixation Protocols

Cellular fixation is a critical step in many biological experiments, aiming to preserve cellular structures and protein localizations as closely as possible to their native state. However, the use of chemical fixatives, including DSG, can introduce artifacts that may lead to misinterpretation of experimental results researchgate.netnih.gov.

One of the main challenges with crosslinking agents is the potential for inducing protein redistribution and the formation of artificial protein clusters nih.gov. This is particularly a concern for highly dynamic cellular structures and for proteins that undergo liquid-liquid phase separation (LLPS) nih.gov. The choice of fixative and the fixation conditions can dramatically influence the observed cellular morphology.

To address these challenges, several strategies have been developed:

Two-Step Crosslinking: A common approach to improve the efficiency and specificity of fixation is to use a two-step crosslinking protocol. This often involves an initial crosslinking step with a longer, more flexible crosslinker like DSG to capture protein-protein interactions, followed by a second step with a shorter, more reactive crosslinker like formaldehyde to fix the protein-DNA interactions tandfonline.comnih.govnih.gov. This method has been shown to enhance the efficiency of chromatin immunoprecipitation (ChIP) for certain transcription factors nih.govnih.gov.

Optimization of Fixation Conditions: The concentration of the crosslinker, the duration of the fixation, the temperature, and the buffer composition all play a crucial role in the quality of the fixation tandfonline.comcovaris.com. It is essential to empirically optimize these parameters for each specific cell type and protein of interest to minimize artifacts covaris.com.

Comparison with Live-Cell Imaging: Whenever possible, the results from fixed-cell experiments should be validated with live-cell imaging to ensure that the observed protein localizations are not artifacts of the fixation process nih.gov.

The table below lists common artifacts associated with chemical fixation and potential mitigation strategies:

ArtifactCauseMitigation Strategy
Protein Redistribution Crosslinker-induced changes in protein mobility and interactions.Optimize fixation conditions (concentration, time, temperature); use two-step crosslinking; validate with live-cell imaging.
Formation of Artificial Clusters Over-crosslinking or non-specific crosslinking of proteins.Reduce crosslinker concentration or incubation time; use a quenching agent to stop the reaction.
Epitope Masking Crosslinking of amino acids within an antibody's binding site.Perform antigen retrieval procedures; choose antibodies that recognize epitopes less prone to modification.
Cellular Shrinkage or Swelling Osmotic effects of the fixation buffer.Use an isotonic fixation buffer.

By being aware of these potential challenges and by implementing appropriate mitigation strategies, researchers can minimize the introduction of artifacts and obtain more reliable and accurate data from their cellular fixation experiments.

Q & A

Basic: What is the recommended protocol for preparing and using DSG in protein crosslinking experiments?

Methodological Answer:
DSG is reconstituted in anhydrous DMSO to a stock concentration of 0.25 M immediately before use. For cell-based crosslinking, prepare a working solution of 2 mM DSG in ice-cold PBS. Resuspend cells in this solution and incubate on a roller mixer for 30 minutes at room temperature. Hydrolysis of DSG occurs rapidly; unused stock should be discarded after reconstitution to avoid reduced activity . Crosslinking efficiency can be validated via SDS-PAGE or mass spectrometry to confirm protein-protein interactions .

Advanced: How can DSG crosslinking be optimized for transcription factor ChIP-seq in low-input tumor biopsies?

Methodological Answer:
Double-crosslinking with DSG (2 mM, 30 min) followed by formaldehyde (1%, 10 min) significantly improves chromatin stability and epitope accessibility. This dual approach reduces mechanical shearing artifacts and enhances signal-to-noise ratios, even in core needle biopsies. Titrate antibody concentrations (e.g., 1–5 µg per 1 million cells) and optimize chromatin shearing conditions (e.g., 15–30 cycles of sonication) to balance fragment size and target enrichment .

Basic: What are the primary applications of DSG in structural and functional studies?

Methodological Answer:
DSG is widely used to:

  • Stabilize transient protein-protein interactions (e.g., antibody-antigen complexes) for mass spectrometry (XL-MS) .
  • Capture oligomeric states of membrane proteins (e.g., TMEM175 tetramers) via SDS-PAGE .
  • Conjugate glycans to carrier proteins (e.g., vaccine antigens) by reacting with lysine residues .

Advanced: How to resolve discrepancies in crosslinking data between DSG and DSS (disuccinimidyl suberate)?

Methodological Answer:
DSG (11.6 Å spacer arm) and DSS (11.4 Å) have similar lengths but distinct chemical properties. DSS may preferentially crosslink lysine pairs in rigid domains, while DSG is more effective in flexible regions. Validate results using complementary techniques (e.g., cryo-EM or mutagenesis) and analyze overlapping crosslinked peptides via LC-MS/MS to confirm interaction sites .

Basic: How does DSG improve chromatin shearing efficiency compared to formaldehyde alone?

Methodological Answer:
DSG stabilizes protein-DNA interactions without over-crosslinking chromatin, enabling better shearing into 200–500 bp fragments. Formaldehyde alone may mask epitopes or create excessive crosslinks, requiring harsher sonication. Combining DSG (2 mM) with formaldehyde (1%) preserves epitope integrity while maintaining chromatin accessibility for antibody binding .

Advanced: What strategies enhance epitope mapping accuracy using DSG crosslinking?

Methodological Answer:
For epitope mapping:

  • Use DSG in tandem with longer crosslinkers (e.g., DSS) to identify lysine pairs at varying distances .
  • Perform LC-MS/MS with stepped collision energy to detect low-abundance crosslinked peptides .
  • Validate with mutagenesis (e.g., lysine-to-arginine substitutions) to confirm interaction specificity .

Basic: What precautions are critical when handling DSG?

Methodological Answer:

  • Store DSG desiccated at 4°C to prevent hydrolysis.
  • Reconstitute in anhydrous DMSO immediately before use.
  • Quench unreacted DSG with 20 mM glycine or Tris buffer to terminate crosslinking .

Advanced: How is DSG integrated into HiCuT for 3D genome profiling?

Methodological Answer:
HiCuT employs DSG (2 mM, 45 min) and formaldehyde (3%, 10 min) for dual crosslinking. This stabilizes long-range chromatin interactions while enabling tagmentation with Tn5 transposase. Post-crosslinking, nuclei are conjugated to concanavalin-A beads for targeted pull-down, improving resolution of protein-directed chromatin loops in low-input samples .

Basic: What role does DSG play in peptide cyclization for drug discovery?

Methodological Answer:
DSG reacts with lysine and N-terminal amines to cyclize peptides, enhancing stability and target affinity. For mRNA-displayed libraries, cyclize in vitro translated peptides with DSG (1–5 mM, pH 8.0) for 1 hour. Validate cyclization efficiency via MALDI-TOF MS and functional assays .

Advanced: How to troubleshoot low signal-to-noise ratios in DSG-based ChIP experiments?

Methodological Answer:

  • Optimize DSG concentration (1–5 mM) to avoid under/over-crosslinking.
  • Pre-clear chromatin with protein A/G beads to reduce nonspecific binding.
  • Combine with formaldehyde and titrate fixation time (10–45 min) based on cell type. Validate using spike-in controls or qPCR for target loci .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DSG Crosslinker
Reactant of Route 2
Reactant of Route 2
DSG Crosslinker

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.